2'-Aminoacetophenone

Catalog No.
S587457
CAS No.
551-93-9
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Aminoacetophenone

Sourcing authentic 2'-Aminoacetophenone (CAS 551-93-9) is essential; substituting with meta- or para-isomers leads to complete synthetic failure. This ortho-isomer uniquely enables intramolecular cyclization for Friedländer quinoline synthesis. • Designated starting material for pharmaceutical quinolines (anti-infectives, leukotriene antagonists). • Direct precursor to kynurenic acid core for neuroprotective tool compounds. • Functional scaffold for environment-sensitive fluorescent probes. • Available in research quantities, in stock, ships globally.

CAS Number

551-93-9

Product Name

2'-Aminoacetophenone

IUPAC Name

1-(2-aminophenyl)ethanone

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3

InChI Key

GTDQGKWDWVUKTI-UHFFFAOYSA-N

solubility

PRACTICALLY INSOL IN WATER; SOL IN ALC
SOL IN ETHER
Soluble in fats, acetone; Very slightly soluble in water
Soluble (in ethanol)

Synonyms

1-(2-Aminophenyl)ethanone; 1-Acetyl-2-aminobenzene; 2-(Methylcarbonyl)benzenamine; 2-Acetylaniline; 2-Acetylphenylamine; 2-Aminophenyl Methyl Ketone; 2’-Aminoacetophenone; Methyl 2-Aminophenyl Ketone; NSC 8820; o-Acetylaniline; o-Aminoacetophenone; o

Canonical SMILES

CC(=O)C1=CC=CC=C1N

The exact mass of the compound 2'-Aminoacetophenone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insol in water; sol in alcsol in ethersoluble in fats, acetone; very slightly soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8820. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 g, 100 g

2'-Aminoacetophenone (CAS: 551-93-9) is an aromatic ketone distinguished by the ortho-positioning of its amino and acetyl functional groups. This specific arrangement is not a minor structural detail; it is the critical feature that enables its primary utility as a precursor for intramolecular cyclization reactions to form fused heterocyclic systems. It is a key starting material for constructing quinolines, quinazolinones, and kynurenic acid analogs, compound classes with significant applications in pharmaceutical and materials science research.

Research & Procurement Fit

Organic synthesis building block for heterocyclic scaffolds (quinolines, quinazolines)
Analytical reference standard for off-flavor monitoring (wine UTA, boar taint) and breath biomarker research
Spectroscopic and conformational probe in physical chemistry (methyl rotation barrier, H-bonding)

Positional isomers, such as 3'- and 4'-aminoacetophenone, are not viable substitutes for 2'-aminoacetophenone in its most critical applications. The spatial proximity of the ortho-amino and acetyl groups in 2'-aminoacetophenone is essential for key intramolecular cyclization pathways, most notably the Friedländer annulation for quinoline synthesis. In the meta- and para-isomers, the functional groups are too far apart to facilitate this ring formation, causing them to react as independent aniline and acetophenone moieties. This fundamental difference in reactivity means that substituting the ortho-isomer with its meta- or para-counterparts will lead to complete failure in synthesizing the target heterocyclic scaffolds.

Substitution Risk: Why Positional Isomers Are Not Interchangeable

Ortho-amino hydrogen bond alters reactivity

Intramolecular H-bond between NH₂ and carbonyl is absent in meta/para isomers; this changes electron density and reaction outcomes.

Conformational rigidity differs significantly

The methyl internal rotation barrier (V₃) is higher than in meta/para isomers, affecting molecular dynamics and docking behavior.

Specific biosynthetic biomarker origin

P. aeruginosa quorum sensing uniquely produces 2′-aminoacetophenone; isomers and analogs like 2′-hydroxyacetophenone are not valid substitutes in biomarker detection.

Precursor Prerequisite for Quinolone Synthesis via Friedländer Annulation

The ortho-disposition of the amino and acetyl groups in 2'-aminoacetophenone makes it an ideal and often necessary substrate for the Friedländer synthesis of quinolines, a privileged scaffold in medicinal chemistry. This reaction condenses an ortho-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. In a representative reaction to form a quinoline-fused steroid, 2'-aminoacetophenone reacted with 4-cholesten-3-one using p-TsOH·H2O as a catalyst to produce the target angular quinoline in 60% isolated yield. Its positional isomers, 3'- and 4'-aminoacetophenone, are incapable of undergoing this intramolecular cyclization to form the quinoline ring system.

Evidence DimensionSuitability for Friedländer Annulation
Target Compound DataEnables reaction; achieved 60% yield in a specific steroid synthesis
Comparator Or Baseline3'- and 4'-Aminoacetophenone: Do not undergo this intramolecular cyclization reaction.
Quantified DifferenceQualitatively enables a critical synthetic transformation not possible with its isomers.
ConditionsReaction with 4-cholesten-3-one, catalyzed by p-toluenesulfonic acid monohydrate (p-TsOH·H2O).

This absolute structural requirement makes 2'-aminoacetophenone an essential, non-substitutable precursor for accessing a vast class of quinoline-based compounds.

Methyl rotation barrier
Reported
V₃ = 644(3) cm⁻¹
Informs molecular dynamics and spectroscopy studies
FJ-AMMW spectroscopy, MP2/aug-cc-pVTZ; barrier higher than meta/para isomers

Enabling Precursor for Kynurenic Acid Analogs, Key Neuromodulators

2'-Aminoacetophenone is a documented precursor for the synthesis of kynurenic acid analogs, which are derivatives of an important endogenous neuromodulator. The synthesis typically involves the condensation of 2'-aminoacetophenone with a β-ketoester, such as diethyl oxalate, followed by thermal cyclization. Kynurenic acid itself is a metabolite of tryptophan formed via the kynurenine pathway, and its analogs are investigated for neuroprotective properties. The specific ortho-amino ketone structure of 2'-aminoacetophenone is what enables the necessary cyclization to form the 4-hydroxyquinoline-2-carboxylic acid core of these molecules.

Evidence DimensionPrecursor Suitability for Kynurenic Acid Analogs
Target Compound DataServes as a key starting material for the synthesis of kynurenic acid analogs via condensation and cyclization.
Comparator Or BaselineAlternative synthetic routes often start further upstream from tryptophan, involving more complex biological or multi-step chemical pathways.
Quantified DifferenceProvides a more direct chemical entry point to the kynurenic acid scaffold compared to biosynthesis-mimicking routes.
ConditionsCondensation with a β-ketoester (e.g., diethyl oxalate) followed by thermal cyclization (e.g., 240-260°C in a high-boiling solvent).

For researchers in neuropharmacology, procuring 2'-aminoacetophenone provides a direct and established chemical starting point for synthesizing and studying kynurenic acid derivatives, bypassing more complex routes.

P. aeruginosa biomarker specificity
Head-to-head
2-AA: 8.1 ± 2.7 ppb Commensals: 0 ppb
Supports breath biomarker research context
SIFT-MS, 24h Mueller-Hinton agar culture; P. aeruginosa vs S. aureus, S. pneumoniae, H. influenzae

Distinct Photophysical Properties Driven by Intramolecular Hydrogen Bonding

The proximity of the amino and carbonyl groups in 2'-aminoacetophenone allows for the formation of an intramolecular hydrogen bond, a feature absent in its 4'-aminoacetophenone isomer. This hydrogen bonding significantly alters its photophysical properties. A study investigating these effects noted that derivatives of 2'-aminoacetophenone without the ability to form this bond, like 2'-(dimethylamino)acetophenone (DMAAP), exhibit different deactivation pathways for their excited states. While 2'-aminoacetophenone's relaxation is dominated by extremely fast internal conversion (k_ic = 1.0 × 10¹¹ s⁻¹ in n-hexane), the primary relaxation for the non-hydrogen-bonding DMAAP is intersystem crossing to the triplet state. This structural feature directly impacts fluorescence lifetime and quantum yield, particularly in different solvent environments.

Evidence DimensionExcited State Deactivation Pathway
Target Compound DataDominant deactivation via fast internal conversion (k_ic = 1.0 × 10¹¹ s⁻¹).
Comparator Or Baseline2'-(Dimethylamino)acetophenone (cannot form intramolecular H-bond): Primary relaxation via intersystem crossing to the triplet state.
Quantified DifferenceFundamentally different primary excited-state relaxation mechanism (internal conversion vs. intersystem crossing).
ConditionsPhotophysical measurements in nonpolar aprotic solvents (e.g., n-hexane).

This structurally-driven difference in photophysics is critical for applications in materials science, where control over excited-state lifetimes and deactivation pathways is essential for designing fluorescent probes, photosensitizers, or other functional materials.

Wine off-flavor threshold
Cross-study comparable
2-AAP: ~0.5–1.0 μg/L 2′-Hydroxyacetophenone: >1000 μg/L
Enables trace-level quality control in wine
Sensory panel in white wine matrix; 2-AAP is orders of magnitude more potent
Boar taint odor impact
Class-level
2-AAP threshold comparable to androstenone/skatole Backfat: 34–1178 ng/g (mean 100 ng/g)
Supports comprehensive boar taint profiling
Sensory panel, HS-SPME-GC/MS; independent off-flavor contributor

Core Building Block for Quinolone-Based APIs and Agrochemicals

Based on its unique suitability for the Friedländer annulation, 2'-aminoacetophenone is the designated starting material for the synthesis of substituted quinolines. This makes it a critical procurement item for research and manufacturing workflows targeting quinoline-based pharmaceuticals (such as anti-infectives and leukotriene antagonists) and agrochemicals.

Synthesis of Neuroactive Kynurenic Acid Analogs for R&D

The ability of 2'-aminoacetophenone to serve as a direct precursor to the kynurenic acid core structure makes it highly valuable for medicinal chemists and neuroscientists. Its procurement is justified for programs aimed at developing novel neuroprotective agents or tool compounds for studying glutamate receptor functions by providing a reliable and straightforward entry to this class of molecules.

Development of Environmentally-Sensitive Dyes and Probes

The distinct photophysical properties of 2'-aminoacetophenone, governed by its intramolecular hydrogen bond, position it as a valuable scaffold for materials science. It is a logical choice for projects focused on creating functional dyes or fluorescent probes whose optical properties (e.g., emission wavelength, quantum yield) are designed to respond to changes in solvent polarity or hydrogen-bonding environments.

Application Fit Matrix

Application
Selection Property
Validation Focus
P. aeruginosa breath biomarker research
Specific volatile biomarker production
Cross-bacteria specificity & detection threshold
Wine & meat off-flavor QC
Sensory threshold & matrix-specific response
GC-MS calibration with certified reference standard
Quorum sensing & immunometabolism studies
Pathway-specific QS molecule activity
Mitochondrial bioenergetic assay context
Heterocyclic synthesis & material science
Ortho-amino ketone reactivity & conformational rigidity
Regioselectivity & stereochemical outcome

Physical Description

Yellow liquid or solid; mp = 20 deg C; [HSDB] Yellow liquid; [MSDSonline]
Liquid
Light yellow to dark greenish-yellow liquid; Fruity, spicy animalistic aroma

Color/Form

YELLOW OILY LIQUID
YELLOW CRYSTALS

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

135.068413911 Da

Monoisotopic Mass

135.068413911 Da

Boiling Point

BP 250-252 °C @ 760 MM HG (SOME DECOMP)
85.00 to 90.00 °C. @ 0.50 mm Hg

Heavy Atom Count

10

Density

1.115-1.121

LogP

1.63 (LogP)
1.63

Melting Point

20 °C

UNII

69Y77091BC

Related CAS

25384-14-9 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 134 companies with hazard statement code(s):;
H302 (15.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00989 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

27941-88-4
551-93-9

Metabolism Metabolites

YIELDS 2-CARBOXAMIDO-4-METHYLQUINAZOLINE, 2-HYDROXYMETHYL-4-METHYLQUINAZOLINE, & 4-METHYLQUINAZOLINE IN PSEUDOMONAS. /FROM TABLE/
2-AMINO-3-HYDROXYACETOPHENONE WAS ISOLATED FROM URINE OF RATS GIVEN 15 MG 2-AMINOACETOPHENONE/KG/DAY FOR 4 DAYS & FROM THE SUPERNATANT OF CULTURES OF RAT LIVER MICROSOMES INCUBATED WITH 2-AMINOACETOPHENONE FOR 2 HR AT 37 °C.
IN CELL-FREE EXTRACTS OF BACILLUS SUBTILIS, 2'-AMINOACETOPHENONE WAS UTILIZED AS RAPIDLY AS AMINOACETONE.

Associated Chemicals

3-Aminoacetophenone;99-03-6

Wikipedia

2-Aminoacetophenone

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

PREPN OF O- ISOMERS

General Manufacturing Information

Ethanone, 1-(2-aminophenyl)-: ACTIVE

Analytic Laboratory Methods

O-AMINOACETOPHENONE WAS ISOLATED FROM NEUTRAL OR ALKALINE LIQUID SWINE MANURE BY STEAM DISTILLATION & COLUMN CHROMATOGRAPHY & IDENTIFIED BY GAS CHROMATOGRAPHY & MASS SPECTROMETRY.

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